molecular formula C31H50O2 B098381 5alpha-Stigmasta-7,16-dien-3beta-ol, acetate CAS No. 17808-71-8

5alpha-Stigmasta-7,16-dien-3beta-ol, acetate

Cat. No. B098381
CAS RN: 17808-71-8
M. Wt: 454.7 g/mol
InChI Key: SVJVADJYZBKETJ-AUIPBZDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Stigmasta-7,16-dien-3beta-ol, acetate is a naturally occurring steroid compound found in plants. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

5alpha-Stigmasta-7,16-dien-3beta-ol, acetate has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been studied for its potential role in the prevention of cancer and cardiovascular disease.

Mechanism of Action

The mechanism of action of 5alpha-Stigmasta-7,16-dien-3beta-ol, acetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, as well as by modulating the expression of genes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may help to prevent the development of chronic diseases such as cancer and cardiovascular disease. It has also been shown to have a positive effect on lipid metabolism, which may help to reduce the risk of obesity and related metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5alpha-Stigmasta-7,16-dien-3beta-ol, acetate in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. However, one limitation is that it may be difficult to obtain pure forms of the compound, which could affect the reproducibility of experiments.

Future Directions

There are a number of future directions for research on 5alpha-Stigmasta-7,16-dien-3beta-ol, acetate. One area of interest is its potential role in the prevention and treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of the compound and to determine its efficacy in treating these diseases. Another area of interest is its potential role in the prevention of cancer and cardiovascular disease. Future research should focus on identifying the specific mechanisms by which the compound exerts its effects and on developing new therapeutic strategies based on these mechanisms.

Synthesis Methods

The synthesis of 5alpha-Stigmasta-7,16-dien-3beta-ol, acetate involves the extraction of the compound from plant sources, such as soybean and avocado. The compound is then purified using chromatography techniques to obtain a pure form of the steroid. The chemical structure of this compound is shown below:

properties

CAS RN

17808-71-8

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13S,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12-13,20-21,23-25,28-29H,8-11,14-19H2,1-7H3/t21-,23-,24+,25+,28+,29+,30+,31-/m1/s1

InChI Key

SVJVADJYZBKETJ-AUIPBZDFSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)C1=CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C

SMILES

CCC(CCC(C)C1=CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1=CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

synonyms

5α-Stigmasta-7,16-dien-3β-ol acetate

Origin of Product

United States

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